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  • Product: 3-(4-Methoxy-2-methylphenyl)propan-1-ol
  • CAS: 568596-18-9

Core Science & Biosynthesis

Foundational

Foreword: The Role of ¹³C NMR in Modern Structural Elucidation

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol Prepared by: Gemini, Senior Application Scientist In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol

Prepared by: Gemini, Senior Application Scientist

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the de novo structural elucidation of organic molecules. While ¹H NMR provides a detailed map of the proton framework, ¹³C NMR spectroscopy offers direct insight into the carbon backbone of a molecule.[1] Each chemically non-equivalent carbon atom in a molecule produces a distinct signal, revealing the complexity and symmetry of the structure.[2][3] This guide provides a comprehensive analysis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol, demonstrating the principles and practical application of ¹³C NMR spectroscopy from theoretical prediction to final spectral assignment. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers and drug development professionals engaged in small molecule characterization.

Structural Overview and Predicted Carbon Environments

The analyte, 3-(4-Methoxy-2-methylphenyl)propan-1-ol, possesses a variety of carbon environments, making it an excellent subject for a detailed NMR analysis. The structure contains a substituted aromatic ring and a flexible aliphatic side chain, each contributing unique signals to the ¹³C NMR spectrum.

Molecular Structure:

(Structure of 3-(4-Methoxy-2-methylphenyl)propan-1-ol)

A preliminary analysis of the structure reveals ten unique carbon atoms, suggesting that a proton-decoupled ¹³C NMR spectrum should display ten distinct singlets.[2][3] The absence of molecular symmetry means no two carbon atoms are chemically equivalent.[3]

The carbon environments can be categorized as:

  • Aromatic Carbons: Six carbons comprising the benzene ring. Their chemical shifts are influenced by the electron-donating effects of the methoxy and methyl substituents. Aromatic carbons typically resonate in the 110-150 ppm range.[4][5]

  • Aliphatic Carbons: Three carbons in the propanol side chain. The carbon directly attached to the hydroxyl group (C-α) will be the most deshielded of the three.

  • Methoxy Carbon: The methyl group attached to the aromatic ring via an oxygen atom.

  • Methyl Carbon: The methyl group directly attached to the aromatic ring.

Theoretical ¹³C NMR Spectral Prediction

Predicting a ¹³C NMR spectrum is a foundational step that leverages established principles of chemical shift theory. The electronegativity of substituents and the hybridization state of the carbon atoms are the primary factors influencing resonance frequencies.[6]

  • Electronegativity: Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbons, reducing the shielding from the applied magnetic field. This causes the signal to shift downfield (to a higher ppm value).[4][6]

  • Hybridization: sp² hybridized carbons (like those in aromatic rings) are more deshielded than sp³ hybridized carbons and thus resonate at higher chemical shifts.[6]

Based on these principles and data from spectral databases and prediction algorithms[7][8], a predicted ¹³C NMR spectrum for 3-(4-Methoxy-2-methylphenyl)propan-1-ol has been generated.

Predicted Chemical Shift Data
Carbon LabelPredicted Chemical Shift (ppm)Carbon Type (DEPT)Justification for Chemical Shift
C1~62.1CH₂Aliphatic carbon directly bonded to electronegative oxygen (hydroxyl group), causing a significant downfield shift.
C2~31.5CH₂Standard aliphatic CH₂ group, shielded relative to C1.
C3~28.9CH₂Aliphatic CH₂ group adjacent to the aromatic ring.
C4~130.1C (Quaternary)Aromatic carbon bearing the propanol substituent; quaternary carbons are typically weaker in intensity.
C5~138.2C (Quaternary)Aromatic carbon with the methyl substituent, shifted downfield by the alkyl group.
C6~111.8CHAromatic CH ortho to the methoxy group, shielded by its electron-donating effect.
C7~157.0C (Quaternary)Aromatic carbon bonded to the highly electronegative oxygen of the methoxy group, resulting in the most downfield aromatic signal.
C8~129.5CHAromatic CH meta to the methoxy group.
C9~115.9CHAromatic CH ortho to the propanol chain.
C10 (Methyl)~19.8CH₃sp³ hybridized carbon of the ring's methyl group, appearing in the typical aliphatic region.
C11 (Methoxy)~55.2CH₃Methoxy carbon, deshielded by the attached oxygen atom relative to a standard methyl group.[9]

Experimental Protocol for Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Analyte Purity: Ensure the sample of 3-(4-Methoxy-2-methylphenyl)propan-1-ol is of high purity (>98%) to avoid interfering signals from impurities.

  • Mass Determination: Accurately weigh approximately 50-100 mg of the analyte. A higher concentration is generally preferred for ¹³C NMR due to its low natural abundance (1.1%) and lower gyromagnetic ratio compared to ¹H, which results in lower intrinsic sensitivity.[2][10][11]

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak (~77.16 ppm) which can be used as a secondary chemical shift reference.[10][12]

  • Homogenization: Prepare the sample in a clean, dry vial to ensure complete dissolution before transferring it to the NMR tube. Gentle vortexing may be applied.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This crucial step removes any particulate matter that could degrade the magnetic field homogeneity and broaden the spectral lines.[13]

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as the primary internal reference standard, defining the 0.0 ppm point on the chemical shift scale.[2][6][14]

Spectrometer Configuration and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and can be adjusted based on the specific instrument and sample concentration.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume.[15]

  • Pulse Program: Select a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems). Broadband proton decoupling is employed to collapse ¹³C-¹H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[1][2][14]

  • Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all expected signals are captured.

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is necessary to allow for nuclear relaxation, although quantitative analysis is not the primary goal here.

    • Number of Scans (NS): 1024 or higher. Due to the low sensitivity of ¹³C NMR, signal averaging over many scans is required to achieve an adequate signal-to-noise ratio.[16]

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

Data Processing
  • Fourier Transformation (FT): The raw data, a free induction decay (FID) signal in the time domain, is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. A baseline correction is then applied to produce a flat, artifact-free baseline.[17]

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 50-100 mg of Analyte B Dissolve in ~0.7 mL CDCl3 A->B C Filter into NMR Tube B->C D Insert Sample, Lock & Shim C->D E Acquire FID (Proton Decoupled) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Reference Spectrum G->H I Final Spectrum Analysis H->I

Caption: Experimental workflow from sample preparation to final spectrum analysis.

Advanced Analysis: DEPT Spectroscopy

To unambiguously assign the aliphatic and aromatic CH signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[18] DEPT is a set of experiments that differentiate carbon signals based on the number of attached protons.

  • DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

  • DEPT-90: Shows signals only for CH (methine) carbons.[19]

  • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons.[18][19]

By combining the standard broadband-decoupled ¹³C spectrum with the results from DEPT-90 and DEPT-135, all carbon types can be identified. Quaternary carbons are visible in the standard spectrum but absent from all DEPT spectra.

Logical Flow for Carbon Type Determination

G start Peak in ¹³C Spectrum dept_check Is peak in DEPT-135 or DEPT-90? start->dept_check q_carbon Quaternary (C) dept_check->q_carbon No dept90_check Is peak in DEPT-90? dept_check->dept90_check Yes ch_carbon Methine (CH) dept90_check->ch_carbon Yes dept135_phase Is peak positive in DEPT-135? dept90_check->dept135_phase No ch3_carbon Methyl (CH₃) dept135_phase->ch3_carbon Yes ch2_carbon Methylene (CH₂) dept135_phase->ch2_carbon No

Caption: Decision tree for identifying carbon types using DEPT experiments.

Conclusion

The ¹³C NMR analysis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol provides a clear illustration of how fundamental NMR principles are applied to determine complex molecular structures. Through a combination of theoretical chemical shift prediction, a robust experimental protocol, and advanced techniques like DEPT, each of the ten unique carbon atoms in the molecule can be confidently assigned. This systematic approach ensures not only the verification of the molecular structure but also serves as a powerful training and reference tool for scientists in the field.

References

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Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(4-Methoxy-2-methylphenyl)propan-1-ol

Abstract This technical guide provides a comprehensive framework for the analysis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document details the theoretical principles, a validated experimental protocol, and a thorough guide to spectral interpretation. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for the structural characterization of this and similar substituted aromatic compounds.

Introduction: The Molecule and the Method

3-(4-Methoxy-2-methylphenyl)propan-1-ol is a substituted aromatic alcohol. Its structure, featuring a primary alcohol, an alkyl chain, and a substituted benzene ring with both methoxy and methyl groups, presents a rich collection of functional groups for analysis. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies.[1][3] This results in a unique spectral fingerprint, revealing the functional groups present within the molecule.[2] This guide will systematically deconstruct the IR spectrum of 3-(4-Methoxy-2-methylphenyl)propan-1-ol, transforming it from a complex plot into a clear structural confirmation.

Theoretical Framework: Predicting the Spectrum

Before entering the laboratory, a robust understanding of the target molecule's structure allows us to predict the key features of its IR spectrum. Each functional group has characteristic absorption frequencies.[4][5]

The structure of 3-(4-Methoxy-2-methylphenyl)propan-1-ol (CAS No: 5406-18-8) contains the following key functional groups, each with expected vibrational modes[6][7]:

  • Hydroxyl Group (-OH): The O-H stretching vibration in alcohols is one of the most recognizable peaks in an IR spectrum. Due to intermolecular hydrogen bonding, this peak is typically very broad and strong, appearing in the 3500-3200 cm⁻¹ region.[1][8][9]

  • Alkyl Groups (C-H bonds): The molecule contains sp³ hybridized C-H bonds in the propyl chain and the methyl substituent. These give rise to stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[10]

  • Aromatic Ring (C-H and C=C bonds): The benzene ring has distinct vibrations. Aromatic C-H stretching occurs just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region.[1] In-ring carbon-carbon double bond (C=C) stretches produce a series of peaks, often of medium to weak intensity, in the 1600-1450 cm⁻¹ range.[1][11]

  • Ether Linkage (C-O bond): The methoxy group (-OCH₃) is an aryl alkyl ether. Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[12][13]

  • Primary Alcohol (C-O bond): In addition to the O-H stretch, the C-O stretching vibration of the primary alcohol group is also diagnostic, appearing as a strong band in the 1260-1050 cm⁻¹ region.[1][8]

The logical relationship between the molecule's structure and its expected IR absorption regions is visualized below.

cluster_molecule 3-(4-Methoxy-2-methylphenyl)propan-1-ol cluster_groups Functional Groups cluster_ir Expected IR Wavenumber (cm⁻¹) Mol Molecular Structure OH Hydroxyl (-OH) IR_OH ~3500-3200 (Broad, Strong) OH->IR_OH O-H Stretch ArylCH Aromatic C-H IR_ArylCH ~3100-3000 (Medium) ArylCH->IR_ArylCH C-H Stretch AlkylCH Alkyl C-H (-CH3, -CH2) IR_AlkylCH ~2950-2850 (Strong) AlkylCH->IR_AlkylCH C-H Stretch ArylEther Aryl Ether (Ar-O-CH3) IR_ArylEther ~1250 & 1040 (Strong) ArylEther->IR_ArylEther C-O Stretch AromaticRing Aromatic C=C IR_AromaticRing ~1600-1450 (Medium-Weak) AromaticRing->IR_AromaticRing C=C Stretch PrimaryAlcohol Primary Alcohol (R-CH2-OH) IR_PrimaryAlcohol ~1050 (Strong) PrimaryAlcohol->IR_PrimaryAlcohol C-O Stretch

Caption: Linking functional groups of the target molecule to their predicted IR absorption regions.

Experimental Protocol: Acquiring the Spectrum

This section provides a detailed, self-validating methodology for obtaining a high-quality FTIR spectrum. The compound has a reported melting point of 26 °C, meaning it may exist as a low-melting solid or a viscous liquid at ambient temperature.[14] For this reason, the neat liquid film method is ideal.

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).

  • Sample: 3-(4-Methoxy-2-methylphenyl)propan-1-ol, analytical grade.

  • Sample Holder: Two polished infrared-transparent salt plates (e.g., NaCl or KBr).

  • Consumables: Pasteur pipette, lint-free tissues, appropriate solvent for cleaning (e.g., anhydrous acetone or isopropanol).

Experimental Workflow

The process of acquiring and validating the spectrum follows a systematic workflow.

G cluster_prep Preparation cluster_sample Sample Analysis cluster_process Data Processing & Validation A Clean Salt Plates B Acquire Background Spectrum (Airm) A->B C Apply Neat Sample to One Plate B->C Instrument Ready D Create Thin Film with Second Plate C->D E Acquire Sample Spectrum D->E F Perform Automatic Background Subtraction E->F Raw Data G Identify & Assign Major Peaks F->G H Compare with Theoretical Predictions G->H H->G Validation Loop

Caption: A validated workflow for FTIR spectrum acquisition and analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Allow the instrument to warm up according to the manufacturer's specifications to ensure a stable source and detector.

  • Background Spectrum Acquisition:

    • Causality: A background scan is critical to account for absorptions from atmospheric CO₂ (~2350 cm⁻¹) and water vapor (broad bands ~3700 cm⁻¹ and ~1630 cm⁻¹), as well as any intrinsic instrument signals. This ensures the final spectrum is solely that of the sample.

    • Place the empty, clean salt plates in the sample holder (if desired, though an air background is standard) and close the compartment lid.

    • Initiate a background scan using the instrument software (typically 16-32 scans are co-added for a good signal-to-noise ratio).

  • Sample Preparation (Neat Liquid Film):

    • Causality: This method is chosen for its simplicity and because it provides a spectrum of the pure substance without interference from solvents.[15][16] The path length is determined by the thickness of the liquid film squeezed between the plates.

    • Place one clean salt plate on a clean, dry surface.

    • Using a Pasteur pipette, place a single drop of 3-(4-Methoxy-2-methylphenyl)propan-1-ol onto the center of the plate. If the sample is solid, gently warm it until it melts.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film. Avoid trapping air bubbles.[15]

  • Sample Spectrum Acquisition:

    • Carefully place the "sandwich" of salt plates into the sample holder in the spectrometer.

    • Close the compartment lid and initiate the sample scan using the same parameters as the background scan. The software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum.

  • Cleaning:

    • After analysis, disassemble the salt plates.

    • Clean the plates thoroughly with a suitable dry solvent and a lint-free cloth. Store them in a desiccator to prevent fogging from atmospheric moisture.

Spectral Interpretation and Data Analysis

The resulting IR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrations of the molecule's functional groups.

Key Spectral Regions and Peak Assignments

The table below summarizes the expected absorption bands and provides a detailed assignment for each.

Wavenumber (cm⁻¹)Expected IntensityVibration TypeFunctional Group Assignment
~3350 cm⁻¹Strong, BroadO-H StretchHydroxyl group, intermolecularly hydrogen-bonded.[1][8]
~3030 cm⁻¹MediumC-H StretchAromatic C-H (sp²).[1][11]
2940 & 2870 cm⁻¹StrongC-H StretchAlkyl C-H (sp³) from propyl chain and methyl group.[10]
~1610 cm⁻¹MediumC=C StretchAromatic ring in-plane stretch.
~1510 cm⁻¹StrongC=C StretchAromatic ring in-plane stretch.
~1465 cm⁻¹MediumC-H BendAlkyl CH₂ scissoring and CH₃ asymmetric bending.
~1245 cm⁻¹StrongAsymmetric C-O-C StretchAryl-Alkyl Ether (Ar-O-CH₃).[12][13]
~1180 cm⁻¹MediumIn-plane C-H BendAromatic ring.
~1040 cm⁻¹StrongSymmetric C-O-C & C-O StretchEther and Primary Alcohol C-O stretch overlap.[8][12]
~825 cm⁻¹StrongOut-of-plane C-H BendAromatic ring (indicative of 1,2,4-trisubstitution).[11][17]
Discussion of Key Features
  • The -OH Stretch: The most prominent feature is the intense, broad absorption centered around 3350 cm⁻¹. Its breadth is a direct consequence of hydrogen bonding, which creates a continuum of O-H bond strengths, thus broadening the range of absorbed frequencies.[9][18]

  • The C-H Region (3100-2800 cm⁻¹): A key diagnostic feature is the separation of peaks above and below 3000 cm⁻¹. The weaker peaks above 3000 cm⁻¹ confirm the presence of aromatic (sp²) C-H bonds, while the stronger, more intense peaks below 3000 cm⁻¹ confirm the aliphatic (sp³) C-H bonds.[1]

  • The "Fingerprint" Region (< 1500 cm⁻¹): This region is complex due to the coupling of many bending and stretching vibrations. However, it contains highly diagnostic peaks. The very strong band at ~1245 cm⁻¹ is a classic indicator of the asymmetric stretch of the aryl ether C-O bond.[13] The strong band at ~1040 cm⁻¹ likely represents an overlap of the symmetric aryl ether C-O stretch and the primary alcohol C-O stretch. Finally, the strong out-of-plane (oop) C-H bending vibration around 825 cm⁻¹ is highly characteristic of the substitution pattern on the aromatic ring.[17]

Conclusion

The infrared spectrum of 3-(4-Methoxy-2-methylphenyl)propan-1-ol provides a clear and unambiguous confirmation of its molecular structure. Each key functional group—the hydrogen-bonded alcohol, the distinct aromatic and aliphatic C-H moieties, the aryl ether linkage, and the primary alcohol C-O bond—gives rise to a characteristic absorption band in the predicted region of the spectrum. By following the robust experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently use FTIR spectroscopy as a primary tool for the structural elucidation and quality control of this compound.

References

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Foundational

An In-depth Technical Guide to 3-(4-Methoxy-2-methylphenyl)propan-1-ol Derivatives and Analogs for Drug Discovery

Abstract The phenylpropanol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activities. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenylpropanol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activities. This guide provides an in-depth technical exploration of 3-(4-methoxy-2-methylphenyl)propan-1-ol, a specific member of this class, and its derivatives and analogs. We will delve into rational synthetic strategies, present detailed protocols for biological evaluation, and analyze the structure-activity relationships (SAR) that govern their potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical space for the discovery of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

The 3-(4-Methoxy-2-methylphenyl)propan-1-ol Scaffold: A Primer

The core structure, 3-(4-methoxy-2-methylphenyl)propan-1-ol, possesses a unique combination of features: a substituted aromatic ring and a flexible propanol side chain. The methoxy and methyl groups on the phenyl ring modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. Phenylpropanoids, as a broad class, are known to exhibit a wide range of biological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities[1][2]. The specific substitution pattern of our target molecule offers a distinct starting point for chemical exploration and optimization.

Synthetic Strategies and Methodologies

The synthesis of 3-(4-methoxy-2-methylphenyl)propan-1-ol and its derivatives can be approached through a logical retrosynthetic analysis, starting from commercially available materials. A key intermediate for accessing the target scaffold is 3-(4-methoxy-2-methylphenyl)propanoic acid.

Synthesis of the Precursor: 3-(4-Methoxy-2-methylphenyl)propanoic Acid

The synthesis of the key carboxylic acid intermediate can be adapted from known procedures for related phenylpropanoic acids. One common route involves the Friedel-Crafts acylation of a suitably substituted benzene ring, followed by further modifications. However, intramolecular cyclization of 3-(2-methylphenyl)propionic acid has been noted to be challenging due to unfavorable electronic and steric effects, which is an important consideration in synthetic design[3][4][5]. An alternative and often more reliable approach is the hydrogenation of the corresponding cinnamic acid derivative[6].

Core Synthesis: Reduction to 3-(4-Methoxy-2-methylphenyl)propan-1-ol

The reduction of the carboxylic acid to the primary alcohol is a critical step. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride are generally ineffective for reducing carboxylic acids[7].

Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent for this purpose. However, it is highly reactive and requires careful handling under anhydrous conditions.

Materials:

  • 3-(4-methoxy-2-methylphenyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

  • Carefully add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF to the flask.

  • Dissolve 3-(4-methoxy-2-methylphenyl)propanoic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Slowly add the acid solution to the LiAlH₄ suspension at 0 °C (ice bath). An exothermic reaction with gas evolution will occur. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup)[2].

  • Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(4-methoxy-2-methylphenyl)propan-1-ol.

  • Purify the product by flash column chromatography on silica gel.

Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a chemoselective alternative for reducing carboxylic acids in the presence of other functional groups like esters[8][9][10].

Materials:

  • 3-(4-methoxy-2-methylphenyl)propanoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-(4-methoxy-2-methylphenyl)propanoic acid (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C and slowly add the BH₃·THF solution (1.5-2.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to 0 °C and quench by the slow, careful addition of methanol until gas evolution ceases[8].

  • Remove the solvents under reduced pressure.

  • Partition the residue between DCM or EtOAc and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product.

  • Purify by flash column chromatography.

Synthesis of Derivatives and Analogs

The parent alcohol serves as a versatile starting point for generating a library of derivatives.

  • Esterification: Reaction with various acyl chlorides or carboxylic acids (using coupling agents like DCC or EDC) will yield a range of esters.

  • Etherification: Williamson ether synthesis with different alkyl halides can be used to produce ethers.

  • Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) will yield the corresponding aldehyde, which can be further oxidized to the carboxylic acid or used in reductive amination reactions to generate amine derivatives.

  • Aromatic Ring Modification: Analogs with different substitution patterns on the phenyl ring can be synthesized by starting with appropriately substituted phenols or anilines.

Biological Evaluation and Pharmacological Profile

Phenylpropanoids and their derivatives are known to exhibit a range of biological activities, with anti-inflammatory and anticancer effects being particularly prominent[1][2]. The following protocols provide standardized methods for the initial in vitro screening of newly synthesized compounds.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Chronic inflammation is implicated in a multitude of diseases. A key mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like lipopolysaccharide (LPS)[11]. The Griess assay is a common method to quantify NO production by measuring its stable metabolite, nitrite, in cell culture supernatants[12][13].

Cell Line: RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds (typically in the range of 1-100 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control group with no LPS stimulation.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader[12].

  • Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

  • Simultaneously, perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity[14].

In Vitro Anticancer Activity: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[15]. It is widely used for screening potential anticancer agents.

Cell Line: HeLa (human cervical cancer) cells are a common starting point, but other cell lines relevant to specific cancer types should also be used.

Materials:

  • HeLa cells

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment[16].

  • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals[15].

  • Carefully remove the culture medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can then be determined[17].

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-(4-methoxy-2-methylphenyl)propan-1-ol derivatives can be systematically optimized by understanding their structure-activity relationships.

  • Aromatic Ring Substituents: The position and nature of substituents on the phenyl ring are critical. The 4-methoxy group is a common feature in many biologically active phenylpropanoids and is known to enhance anticancer activity in some contexts[18]. The 2-methyl group introduces steric bulk and alters the electronic properties, which can influence binding to target proteins. Exploring analogs with different substituents at these positions (e.g., hydroxyl, halo, trifluoromethyl) and at the unoccupied positions of the ring is a key strategy for SAR exploration. Generally, increasing the number of methoxyl groups on a phenolic acid structure can lead to higher antioxidant activity[19].

  • Propanol Side Chain: The three-carbon chain and the terminal hydroxyl group are ripe for modification.

    • Chain Length: Varying the chain length can impact the molecule's flexibility and its ability to fit into a binding pocket.

    • Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding. Esterification or etherification of this group can modulate lipophilicity and metabolic stability. Oxidation to an aldehyde or carboxylic acid introduces new functionalities for interaction with biological targets.

  • Stereochemistry: If chiral centers are introduced into the molecule (e.g., by modification of the propanol chain), the stereoisomers should be separated and tested individually, as they may exhibit different biological activities.

Derivative/Analog Modification Predicted Impact on Activity
1 Parent CompoundBaseline Activity
2 4-OH (demethylation)May increase antioxidant activity through H-atom donation[19]
3 2-ClIntroduces halogen bonding potential, alters electronics
4 Propan-1-oate esterIncreases lipophilicity, may act as a prodrug
5 Propanal (oxidation)Introduces a reactive aldehyde group
6 PropanamideIntroduces H-bond donor/acceptor capabilities

Potential Therapeutic Applications and Future Directions

Based on the known activities of related phenylpropanoids, derivatives of 3-(4-methoxy-2-methylphenyl)propan-1-ol hold promise in several therapeutic areas:

  • Oncology: Many methoxyphenyl compounds have demonstrated anticancer activity[14][18]. Further investigation into the mechanism of action, such as the induction of apoptosis or cell cycle arrest, is warranted[12].

  • Inflammatory Diseases: The potential to inhibit NO production suggests applications in chronic inflammatory conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation[4][5][13].

  • Neurodegenerative Diseases: Given the link between inflammation, oxidative stress, and neurodegeneration, compounds with both anti-inflammatory and antioxidant properties could be explored for diseases like Alzheimer's and Parkinson's.

Future work should focus on synthesizing a focused library of derivatives based on the SAR insights discussed and screening them against a panel of relevant biological targets. Promising lead compounds should then be advanced to more complex cellular and in vivo models to evaluate their efficacy and safety profiles.

Conclusion

The 3-(4-methoxy-2-methylphenyl)propan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies, detailed protocols for biological evaluation, and a framework for understanding the structure-activity relationships of this class of compounds. By applying these principles, researchers can effectively explore the chemical space around this scaffold and potentially uncover new drug candidates to address unmet medical needs in oncology, inflammation, and beyond.

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_screening Biological Screening start 4-Methoxy-2-methylcinnamic Acid step1 Hydrogenation start->step1 intermediate 3-(4-Methoxy-2-methylphenyl)propanoic Acid step1->intermediate step2 Reduction (LiAlH4 or BH3) intermediate->step2 product 3-(4-Methoxy-2-methylphenyl)propan-1-ol step2->product ester Ester Derivatives product->ester Esterification ether Ether Derivatives product->ether Etherification aldehyde Aldehyde/Acid Derivatives product->aldehyde Oxidation anti_inflammatory Anti-inflammatory Assay (NO Inhibition) ester->anti_inflammatory anti_cancer Anticancer Assay (MTT) ester->anti_cancer ether->anti_inflammatory ether->anti_cancer aldehyde->anti_inflammatory aldehyde->anti_cancer sar SAR Analysis & Optimization anti_inflammatory->sar anti_cancer->sar

Caption: General workflow for the synthesis and screening of 3-(4-methoxy-2-methylphenyl)propan-1-ol derivatives.

Hypothesized Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammatory Response NO->Inflammation Compound Phenylpropanol Derivative Compound->NFkB Inhibition

Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway by phenylpropanol derivatives.

References

  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. Retrieved from [Link]

  • Ado, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Malaysian Journal of Analytical Sciences, 22(5), 891-900.
  • Brazhko, O. A., et al. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. Retrieved from [Link]

  • Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5605-5616.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic-synthesis.com. Retrieved from [Link]

  • Frontier, A. (2026). Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5605-5616.
  • Li, G., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5678.
  • Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Retrieved from [Link]

  • Neelam, et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675.
  • Al-Ostoot, F. H., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(15), 4478.
  • de Souza, A. B., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1479.
  • Neelam, et al. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675.
  • Ado, A., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Organic-chemistry.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenylpropanoids from Solanum capsicoides and their anti-inflammatory activity. ResearchGate. Retrieved from [Link]

  • Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. ResearchGate. Retrieved from [Link]

  • Imparato, G., et al. (2021). Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. International Journal of Molecular Sciences, 22(11), 5678.
  • Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube. Retrieved from [Link]

  • de Souza, A. B., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1479.
  • Smith, A. M., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Chemistrysteps.com. Retrieved from [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]

  • Kim, G.-N., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. International Journal of Molecular Sciences, 23(18), 10595.
  • Wen, L., et al. (2021). Evaluation of antioxidant, antidiabetic and antiobesity potential of phenylpropanoids (PPs): Structure-activity relationship and insight into action mechanisms against dual digestive enzymes by comprehensive technologies. Food Chemistry, 359, 129923.
  • Yildirim, A., et al. (2015). In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines. Journal of BUON, 20(3), 854-861.
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Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol from 4-methoxy-2-methylphenol: An Application Note and Detailed Protocol

Introduction 3-(4-Methoxy-2-methylphenyl)propan-1-ol is a valuable building block in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Methoxy-2-methylphenyl)propan-1-ol is a valuable building block in the synthesis of various organic molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. Its substituted phenylpropanol structure makes it a key intermediate for accessing a range of complex molecular architectures. This application note provides a comprehensive, three-step synthetic route starting from the readily available 4-methoxy-2-methylphenol. The described protocol is designed for robustness and scalability, offering researchers a reliable method for obtaining this important compound.

The synthetic strategy is built upon three well-established and high-yielding transformations in organic chemistry:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 4-methoxy-2-methylphenol is first converted to an allyl ether.

  • Claisen Rearrangement: A thermal[1][1]-sigmatropic rearrangement is employed to regioselectively install the allyl group at the ortho-position of the phenol.

  • Hydroboration-Oxidation: Finally, the terminal alkene of the allyl group is converted to a primary alcohol with anti-Markovnikov selectivity.

This guide provides detailed, step-by-step protocols, explanations for experimental choices, safety precautions, and characterization data to ensure a self-validating and reproducible workflow for researchers in organic synthesis and drug development.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: O-Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Hydroboration-Oxidation A 4-Methoxy-2-methylphenol B 1-Allyloxy-4-methoxy-2-methylbenzene A->B Allyl bromide, K2CO3 Acetone, Reflux C 2-Allyl-4-methoxy-6-methylphenol B->C Heat (neat) ~180-200 °C D 3-(4-Methoxy-2-methylphenyl)propan-1-ol C->D 1. BH3•THF, THF, 0 °C to RT 2. H2O2, NaOH, H2O

Figure 1: Overall synthetic route from 4-methoxy-2-methylphenol to the target compound.

Part 1: Synthesis of 1-Allyloxy-4-methoxy-2-methylbenzene (Intermediate I)

Principle and Justification

The first step is a Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic proton of 4-methoxy-2-methylphenol is acidic and can be readily deprotonated by a mild base like potassium carbonate (K₂CO₃) to form a phenoxide nucleophile. This nucleophile then displaces the bromide from allyl bromide in an Sₙ2 reaction. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile, and its boiling point is suitable for refluxing the reaction to completion.

Protocol: O-Allylation
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-2-methylphenol (10.0 g, 72.4 mmol), anhydrous potassium carbonate (15.0 g, 108.5 mmol, 1.5 eq), and acetone (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (9.6 g, 79.6 mmol, 1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After cooling to room temperature, filter the solid potassium salts and wash the filter cake with acetone (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the oil in diethyl ether (100 mL) and wash with 1 M aqueous NaOH (2 x 50 mL) to remove any unreacted starting material, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-allyloxy-4-methoxy-2-methylbenzene as a pale yellow oil. The product is often pure enough for the next step, but can be further purified by vacuum distillation if necessary.

Part 2: Synthesis of 2-Allyl-4-methoxy-6-methylphenol (Intermediate II)

Principle and Justification

This step utilizes the Claisen rearrangement, a powerful C-C bond-forming reaction.[2] It is a[1][1]-sigmatropic rearrangement that proceeds through a concerted, pericyclic transition state. Heating the allyl aryl ether causes the allyl group to migrate from the oxygen atom to an ortho position on the aromatic ring.[3] In this specific substrate, one ortho position is blocked by the methyl group, thus the rearrangement occurs regioselectively at the vacant ortho position, yielding the desired product. The reaction is typically performed neat (without solvent) at high temperatures to provide the necessary thermal energy for the rearrangement.

Protocol: Claisen Rearrangement
  • Place the crude 1-allyloxy-4-methoxy-2-methylbenzene (from the previous step, approx. 72 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the oil in an oil bath preheated to 180-200 °C.

  • Stir the reaction at this temperature for 2-4 hours. Monitor the progress by TLC. The rearrangement can also be followed by ¹H NMR by observing the disappearance of the allylic ether signals and the appearance of the new allylic phenol signals.

  • Cool the reaction mixture to room temperature. The resulting dark oil is the crude 2-allyl-4-methoxy-6-methylphenol .

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure intermediate as a viscous oil.

Part 3: Synthesis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol (Final Product)

Principle and Justification

The final step is the conversion of the terminal alkene of the allyl group into a primary alcohol. This is achieved via a hydroboration-oxidation reaction.[4] The hydroboration step involves the addition of borane (BH₃), typically as a complex with tetrahydrofuran (THF), across the double bond. Boron adds to the less substituted carbon, and a hydrogen adds to the more substituted carbon in a concerted, syn-addition. This regioselectivity, known as anti-Markovnikov addition, is crucial for forming the primary alcohol.[5] The subsequent oxidation step, using hydrogen peroxide in a basic aqueous solution, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[6]

Protocol: Hydroboration-Oxidation
  • Set up a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve the purified 2-allyl-4-methoxy-6-methylphenol (e.g., 10.0 g, 56.1 mmol) in anhydrous THF (150 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add borane-THF complex (1.0 M solution in THF, 61.7 mL, 61.7 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • Slowly and carefully add water (10 mL) to quench the excess borane.

  • Add aqueous sodium hydroxide (3 M, 28 mL, 84 mmol) followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 28 mL, 277 mmol), ensuring the internal temperature does not exceed 40 °C.

  • After the addition is complete, heat the mixture to 50 °C for 1 hour.

  • Cool the reaction to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (50 mL) to quench any remaining peroxide, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(4-methoxy-2-methylphenyl)propan-1-ol as a colorless or pale yellow oil.

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthesis. Expected yields are based on typical outcomes for these reaction types and may vary.

StepStarting MaterialReagentsProductExpected Yield
1 4-Methoxy-2-methylphenolAllyl bromide, K₂CO₃, Acetone1-Allyloxy-4-methoxy-2-methylbenzene85-95%
2 1-Allyloxy-4-methoxy-2-methylbenzeneHeat (neat)2-Allyl-4-methoxy-6-methylphenol70-85%
3 2-Allyl-4-methoxy-6-methylphenol1. BH₃•THF; 2. H₂O₂, NaOH3-(4-Methoxy-2-methylphenyl)propan-1-ol80-90%
Expected Spectroscopic Data:
  • 1-Allyloxy-4-methoxy-2-methylbenzene (Intermediate I):

    • ¹H NMR (CDCl₃): δ ~6.8 (m, 3H, Ar-H), 6.05 (m, 1H, -OCH₂CH =CH₂), 5.40 (dd, 1H, -OCH₂CH=CH ₂ trans), 5.25 (dd, 1H, -OCH₂CH=CH ₂ cis), 4.50 (d, 2H, -OCH ₂CH=CH₂), 3.78 (s, 3H, -OCH₃), 2.25 (s, 3H, Ar-CH₃).

    • ¹³C NMR (CDCl₃): δ ~157.0, 148.0, 134.0, 126.0, 117.5, 115.0, 114.0, 112.0, 69.5 (-OCH₂-), 55.5 (-OCH₃), 16.5 (Ar-CH₃).

  • 2-Allyl-4-methoxy-6-methylphenol (Intermediate II):

    • ¹H NMR (CDCl₃): δ ~6.65 (s, 1H, Ar-H), 6.60 (s, 1H, Ar-H), 5.95 (m, 1H, -CH₂CH =CH₂), 5.10 (m, 2H, -CH₂CH=CH ₂), 4.80 (s, 1H, -OH), 3.75 (s, 3H, -OCH₃), 3.40 (d, 2H, Ar-CH ₂CH=CH₂), 2.20 (s, 3H, Ar-CH₃).

    • ¹³C NMR (CDCl₃): δ ~154.0, 142.0, 137.0, 124.0, 122.0, 116.0, 115.5, 112.0, 56.0 (-OCH₃), 35.0 (Ar-CH₂-), 16.0 (Ar-CH₃).

  • 3-(4-Methoxy-2-methylphenyl)propan-1-ol (Final Product):

    • ¹H NMR (CDCl₃): δ ~7.00 (d, 1H, Ar-H), 6.70 (m, 2H, Ar-H), 3.80 (s, 3H, -OCH₃), 3.70 (t, 2H, -CH₂OH ), 2.65 (t, 2H, Ar-CH ₂-), 2.30 (s, 3H, Ar-CH₃), 1.90 (m, 2H, -CH₂CH ₂CH₂-), 1.60 (br s, 1H, -OH).

    • ¹³C NMR (CDCl₃): δ ~157.5, 136.0, 130.0, 128.0, 112.0, 111.0, 62.5 (-CH₂OH), 55.0 (-OCH₃), 33.0 (-CH₂CH₂OH), 28.0 (Ar-CH₂-), 19.0 (Ar-CH₃).

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Allyl bromide: Highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[7][8] It is also a suspected mutagen and carcinogen. Handle with extreme care, using a syringe or cannula for transfers.

  • Borane-tetrahydrofuran complex (BH₃•THF): Highly flammable liquid and vapor.[9] Reacts violently with water to release flammable gases which may ignite spontaneously.[10] It is harmful if swallowed and causes skin and serious eye damage. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogen Peroxide (30% solution): Strong oxidizer. Causes severe skin burns and eye damage. Contact with combustible materials may cause fire. Avoid contact with skin and eyes.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: O-Allylation cluster_step2 Step 2: Claisen Rearrangement cluster_step3 Step 3: Hydroboration-Oxidation A1 Mix Phenol, K2CO3, and Acetone A2 Add Allyl Bromide A1->A2 A3 Reflux (4-6h) A2->A3 A4 Work-up: Filter, Evaporate, Extract, Dry A3->A4 B1 Heat Allyl Ether (neat) 180-200 °C (2-4h) A4->B1 Intermediate I B2 Cool to RT B1->B2 B3 Purify: Vacuum Distillation or Column Chromatography B2->B3 C1 Dissolve Allyl Phenol in Anhydrous THF (0 °C) B3->C1 Intermediate II C2 Add BH3•THF, stir at RT C1->C2 C3 Oxidation: Add H2O, NaOH, H2O2 C2->C3 C4 Work-up: Extract, Wash, Dry C3->C4 C5 Purify: Column Chromatography C4->C5 Product Product C5->Product Final Product

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • SciRP.org. (2012). Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. International Journal of Organic Chemistry, 2, 38-43. [Link]

  • RSC Publishing. (n.d.). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. Green Chemistry. [Link]

  • Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. [Link]

  • SciRP.org. (2012). Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. International Journal of Organic Chemistry, 2, 38-43. [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration of Alkenes. [Link]

  • Yeast Metabolome Database. (n.d.). 4-Allyl-2-methoxyphenol (YMDB01613). [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. [Link]

  • University of California, Irvine. (n.d.). Hydroboration-Oxidation of Alkenes. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for... [Link]

  • YouTube. (2021, November 28). Hydroboration-Oxidation | 1) BH3, THF 2) NaOH, H2O2 | Organic Chemistry. [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for... [Link]

  • NP-MRD. (2022, September 2). Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279). [Link]

  • Loba Chemie. (2016, April 19). ALLYL BROMIDE FOR SYNTHESIS MSDS. [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]

  • ResearchGate. (n.d.). a, c and e¹³C NMR spectra of 2-phenylethanol, 2,6-dimethoxyphenol and... [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation... [Link]

  • Chegg. (2019, March 19). Question: 1-(4-methoxyphenyl)-2-methylpropan-1-ol proton nmr. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation... [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

Sources

Application

Application Note and Protocol: Synthesis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol via Grignard Reaction

Abstract This document provides a comprehensive guide to the synthesis of 3-(4-methoxy-2-methylphenyl)propan-1-ol, a valuable building block in medicinal chemistry and materials science. The protocol leverages the robust...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the synthesis of 3-(4-methoxy-2-methylphenyl)propan-1-ol, a valuable building block in medicinal chemistry and materials science. The protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation. We will delve into the mechanistic underpinnings of this transformation, offering a detailed, field-proven protocol for its successful execution. This guide emphasizes safety, reproducibility, and a thorough understanding of the "why" behind each experimental step, ensuring a self-validating and reliable synthetic procedure.

Introduction: The Power of the Grignard Reaction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most fundamental and widely utilized methods for creating carbon-carbon bonds in organic synthesis.[1] The reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon atom, such as that in a carbonyl group or an epoxide.[2][3] This versatility allows for the construction of a vast array of molecular architectures, including primary, secondary, and tertiary alcohols.[2][4]

In this application note, we focus on the synthesis of 3-(4-methoxy-2-methylphenyl)propan-1-ol. This is achieved through the nucleophilic attack of a pre-formed or commercially available Grignard reagent, 4-methoxy-2-methylphenylmagnesium bromide, on ethylene oxide. The reaction with ethylene oxide is a particularly useful strategy for the formation of primary alcohols with a two-carbon extension from the Grignard reagent.[5][6]

Reaction Mechanism: A Step-by-Step Look

The synthesis proceeds in two main stages: the nucleophilic addition of the Grignard reagent to ethylene oxide and the subsequent aqueous workup to yield the final alcohol.

  • Nucleophilic Attack: The Grignard reagent, 4-methoxy-2-methylphenylmagnesium bromide, possesses a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks one of the electrophilic carbon atoms of the ethylene oxide ring. This attack proceeds via an SN2 mechanism, leading to the opening of the strained three-membered ring and the formation of a magnesium alkoxide intermediate.[6][7]

  • Aqueous Workup: The magnesium alkoxide intermediate is then quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl).[8][9] The ammonium ion acts as a proton source to protonate the alkoxide, yielding the desired 3-(4-methoxy-2-methylphenyl)propan-1-ol.[4][8] The use of a mild acid like NH₄Cl is crucial to prevent potential acid-catalyzed side reactions, such as dehydration of the alcohol product.[8][9]

Experimental Protocol

This protocol details the synthesis of 3-(4-methoxy-2-methylphenyl)propan-1-ol from commercially available 4-methoxy-2-methylphenylmagnesium bromide and ethylene oxide.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Methoxy-2-methylphenylmagnesium bromide (0.5 M in THF)ReagentSigma-AldrichStore under inert atmosphere and refrigerate (2-8°C).
Ethylene oxideReagentSigma-AldrichHighly toxic and flammable gas. Handle with extreme caution in a well-ventilated fume hood.
Anhydrous tetrahydrofuran (THF)AnhydrousVariousEnsure dryness, as water will quench the Grignard reagent.[10]
Saturated aqueous ammonium chloride (NH₄Cl)ACSVariousUsed for workup.
Diethyl ether (Et₂O)ACSVariousFor extraction.
Anhydrous magnesium sulfate (MgSO₄)ACSVariousFor drying the organic phase.
Argon or Nitrogen gas (high purity)High PurityVariousFor maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask (flame-dried)

  • Addition funnel (flame-dried)

  • Reflux condenser (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert gas (Ar or N₂) supply with manifold

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., column chromatography)

Safety Precautions
  • Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen).[11]

  • Ethylene oxide is a toxic, flammable, and carcinogenic gas. Work in a well-ventilated chemical fume hood is mandatory.[12]

  • Anhydrous ethers (THF, diethyl ether) are highly flammable and can form explosive peroxides. Do not distill to dryness.

  • Personal Protective Equipment (PPE) is essential. Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[12]

  • The reaction can be exothermic. An ice bath should be readily available for temperature control.[13]

Step-by-Step Procedure

Reaction Setup:

  • Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a rubber septum.

  • Flush the entire apparatus with argon or nitrogen for at least 10-15 minutes to ensure an inert atmosphere.[14]

Reaction:

  • Via syringe, carefully transfer 100 mL of 0.5 M 4-methoxy-2-methylphenylmagnesium bromide in THF (50 mmol) to the reaction flask.

  • Cool the flask to 0°C using an ice-water bath.

  • In a separate, dry vessel, condense approximately 2.4 g (55 mmol, 1.1 equivalents) of ethylene oxide gas at low temperature (e.g., using a dry ice/acetone condenser).

  • Dissolve the condensed ethylene oxide in 20 mL of anhydrous THF.

  • Using a syringe, add the ethylene oxide solution dropwise to the stirred Grignard reagent solution at 0°C over a period of 30 minutes. Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

Workup and Isolation:

  • Cool the reaction mixture back to 0°C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This process is exothermic and may cause gas evolution.

  • Once the quenching is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Purification:

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxy-2-methylphenyl)propan-1-ol.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Prepare Reagents (Anhydrous Solvents) prep_glassware Flame-Dry Glassware prep_inert Inert Atmosphere (Ar/N2) add_grignard Add Grignard Reagent to Flask prep_inert->add_grignard cool_zero Cool to 0°C add_grignard->cool_zero add_eo Dropwise Addition of Ethylene Oxide Solution cool_zero->add_eo warm_rt Warm to RT & Stir add_eo->warm_rt quench Quench with sat. NH4Cl (aq) warm_rt->quench extract Extract with Et2O quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography final_product final_product chromatography->final_product Pure Product

Caption: Workflow for the synthesis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol.

Expected Results and Characterization

The successful execution of this protocol should yield 3-(4-methoxy-2-methylphenyl)propan-1-ol as a colorless to pale yellow oil. The yield will vary depending on the purity of the reagents and the strict adherence to anhydrous conditions, but a yield of 60-80% is typically achievable.

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity.

  • FT-IR Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Wet glassware or solvents.Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[10]
Inactive Grignard reagent.Use a fresh bottle of Grignard reagent or titrate an older bottle to determine its concentration.
Inefficient quenching of the reaction.Ensure complete protonation by adding the NH₄Cl solution slowly and with vigorous stirring.
Formation of side products Reaction temperature too high.Maintain the reaction temperature at 0°C during the addition of ethylene oxide.
Impure starting materials.Use high-purity reagents.
Emulsion during workup Magnesium salts precipitation.Add more diethyl ether or a small amount of dilute HCl to help break the emulsion.

Conclusion

The Grignard reaction protocol outlined in this application note provides a reliable and efficient method for the synthesis of 3-(4-methoxy-2-methylphenyl)propan-1-ol. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). The Organic Chemistry Tutor. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Grignard Reaction. American Chemical Society. [Link]

  • 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. (2022, October 4). Chemistry LibreTexts. [Link]

  • What is the role of ammonium chloride in the workup of a Grignard reaction? Chemistry Stack Exchange. [Link]

  • Synthesis of alcohols using Grignard reagents I. Khan Academy. [Link]

  • Agett, A. H. (1939). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. University of Maine. [Link]

  • Grignard reagent and NH4Cl. (2024, August 24). IIT JAM 2024. [Link]

  • 5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). University of California, Santa Barbara. [Link]

    • Grignard Reaction. Web Pages. [Link]

  • Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (2007, March 1). Journal of Chemical Education. [Link]

  • Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Safety aspects of the process control of Grignard reactions. ResearchGate. [Link]

    • Organic Syntheses Procedure. [Link]

  • Grignard reaction. Wikipedia. [Link]

  • Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. Vedantu. [Link]

  • Using the Grignard Reaction to Make Alcohols. (2014, March 2). Professor Dave Explains. [Link]

Sources

Method

Experimental protocol for cytochrome P450 inhibition assay using 3-(4-Methoxy-2-methylphenyl)propan-1-ol

An Application Note and Experimental Protocol for the Assessment of Cytochrome P450 Inhibition by 3-(4-Methoxy-2-methylphenyl)propan-1-ol Introduction: The Critical Role of Cytochrome P450 in Drug Development The cytochr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the Assessment of Cytochrome P450 Inhibition by 3-(4-Methoxy-2-methylphenyl)propan-1-ol

Introduction: The Critical Role of Cytochrome P450 in Drug Development

The cytochrome P450 (CYP) superfamily of enzymes represents the primary catalyst for the metabolism of a vast array of xenobiotics, including over 90% of clinically used drugs.[1] These heme-containing monooxygenases, predominantly located in the liver, are responsible for Phase I oxidative reactions that functionalize compounds, facilitating their excretion.[1] The isoforms CYP3A4 and CYP2D6 are particularly crucial, metabolizing approximately 50% and 20% of drugs, respectively.[2][3][4]

Inhibition of CYP enzymes by a new chemical entity (NCE) is a major cause of adverse drug-drug interactions (DDIs).[1][5] When a co-administered drug inhibits a specific CYP isoform, it can decrease the metabolism and clearance of other drugs dependent on that enzyme, leading to elevated plasma concentrations and potential toxicity.[5][6] Consequently, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the in vitro evaluation of an NCE's potential to inhibit major CYP enzymes.[1][7][8]

This document provides a detailed protocol for evaluating the inhibitory potential of the test compound, 3-(4-Methoxy-2-methylphenyl)propan-1-ol , against key human CYP isoforms. We will describe two fundamental assays: the direct inhibition assay to determine the half-maximal inhibitory concentration (IC50) and the time-dependent inhibition (TDI) assay to identify mechanism-based inhibitors.[9] The methodologies are designed for a high-throughput, fluorescence-based format, which is a robust and efficient tool for early drug discovery screening.[10][11]

Scientific Principles of CYP Inhibition Assays

The core of this protocol relies on monitoring the activity of recombinant human CYP enzymes using isoform-specific probe substrates. These substrates are compounds that are metabolized by a specific CYP enzyme to produce a fluorescent product.[12] The rate of fluorescence generation is directly proportional to the enzyme's activity.

When an inhibitor, such as the test compound 3-(4-Methoxy-2-methylphenyl)propan-1-ol, is introduced, it competes with the probe substrate or otherwise reduces the enzyme's catalytic efficiency. This results in a decreased rate of fluorescent product formation.[12] By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[5]

Types of Inhibition:

  • Direct (Reversible) Inhibition: The inhibitor binds to the enzyme non-covalently and can be competitive, non-competitive, or uncompetitive. The inhibitory effect is immediate and depends on the concentrations of the inhibitor and substrate.[9]

  • Time-Dependent (Irreversible) Inhibition (TDI): This often involves the metabolic activation of the inhibitor by the CYP enzyme itself into a reactive species.[13] This reactive metabolite then forms a covalent bond with the enzyme, leading to its inactivation.[13] This mode of inhibition, also known as mechanism-based or suicide inhibition, is of particular clinical concern because the restoration of enzyme activity requires the synthesis of new protein, a process that can take 20-50 hours.[13] TDI is typically identified in vitro by an IC50 value that decreases when the inhibitor is pre-incubated with the enzyme and the cofactor NADPH prior to the addition of the probe substrate.[9][11]

The following workflow provides a general overview of the experimental process.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_direct Direct Inhibition cluster_tdi Time-Dependent Inhibition (TDI) cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Buffers, NADPH, & Stop Solution prep_stocks Prepare Stocks: Test Compound (TC), Positive Controls (PC), Probe Substrates (PS) add_enzyme Add Enzyme, Buffer, TC/PC/Vehicle prep_stocks->add_enzyme preincubate Pre-incubate: Enzyme, TC/PC/Vehicle, NADPH prep_stocks->preincubate add_substrate Initiate Reaction: Add Substrate + NADPH add_enzyme->add_substrate read_direct Kinetic Read (Fluorescence) add_substrate->read_direct calc_rate Calculate Reaction Rates read_direct->calc_rate dilute_add Dilute & Add Probe Substrate preincubate->dilute_add read_tdi Kinetic Read (Fluorescence) dilute_add->read_tdi read_tdi->calc_rate plot_curve Plot Dose-Response Curves (% Inhibition vs. [TC]) calc_rate->plot_curve calc_ic50 Determine IC50 Values (4-Parameter Fit) plot_curve->calc_ic50 interpret Interpret Results: Direct IC50 & TDI Shift calc_ic50->interpret G cluster_direct Direct Inhibition Path cluster_tdi TDI Path decision decision endpoint endpoint start Perform Direct & TDI IC50 Shift Assays check_inhibition Is significant inhibition observed in either assay? start->check_inhibition calc_direct_risk Calculate Risk: [I] / Ki ≥ 0.02 (FDA) check_inhibition->calc_direct_risk Yes no_risk Low Risk of CYP-mediated DDI check_inhibition->no_risk No check_direct_risk Risk threshold met? calc_direct_risk->check_direct_risk direct_risk_no Low Risk of Direct DDI check_direct_risk->direct_risk_no No clinical_study Clinical DDI Study Recommended check_direct_risk->clinical_study Yes determine_kinact Determine kinact and KI direct_risk_no->determine_kinact TDI Shift Observed? calc_tdi_risk Calculate Risk: [I] / Ki ≥ 0.02 (FDA) check_tdi_risk Risk threshold met? calc_tdi_risk->check_tdi_risk tdi_risk_no Low Risk of TDI-mediated DDI check_tdi_risk->tdi_risk_no No check_tdi_risk->clinical_study Yes determine_kinact->calc_tdi_risk

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol

Welcome to the technical support guide for the synthesis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions in the laboratory.

Troubleshooting Common Synthesis Issues

This section is designed in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis of 3-(4-Methoxy-2-methylphenyl)propan-1-ol. A prevalent and effective method for this synthesis involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, followed by reduction. The following advice is centered around a Suzuki coupling pathway, which offers high functional group tolerance and readily available starting materials.[1]

Q1: My reaction yield is significantly lower than reported in the literature. What are the most likely causes and how can I fix them?

Low yield is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.[2][3]

Potential Cause 1: Inactive Catalyst or Incorrect Pre-catalyst Activation Palladium-catalyzed reactions require the active Pd(0) species.[4] If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction leads to a low concentration of the active catalyst.

  • Expert Insight: The choice and purity of phosphine ligands are critical. Phosphines are prone to oxidation, rendering them ineffective at stabilizing the Pd(0) center and facilitating the catalytic cycle.[5] An excess of phosphine can also be detrimental, reducing the reaction rate.[5]

  • Solution:

    • Use fresh, high-purity palladium pre-catalysts and ligands.

    • Ensure your phosphine ligand is not oxidized. If in doubt, use a fresh bottle or purify the ligand.

    • Consider using pre-formed, air-stable Pd(0) catalysts like Pd(PPh₃)₄ to bypass issues with in situ reduction.[6]

Potential Cause 2: Poor Quality or Impure Reagents The success of a Suzuki coupling is highly dependent on the purity of the boronic acid/ester and the aryl halide.

  • Expert Insight: Boronic acids can undergo dehydration to form boroxines or decomposition upon storage. Aryl halides may contain inhibitors or other impurities that interfere with the reaction.[7]

  • Solution:

    • Use freshly purchased or recently purified starting materials.

    • Assess the purity of your starting materials by NMR or GC-MS before starting the reaction.

    • Ensure solvents are anhydrous and degassed. Oxygen can oxidize the Pd(0) catalyst, and water can interfere with the reaction.[7]

Potential Cause 3: Suboptimal Reaction Conditions Temperature, solvent, and base are all critical parameters that can dramatically affect yield.[8]

  • Expert Insight: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[9] The choice of base and solvent is often interdependent. For example, inorganic bases like K₂CO₃ or Cs₂CO₃ often work well in polar aprotic solvents like DMF or dioxane.

  • Solution:

    • Temperature Control: Ensure consistent and accurate heating. A reaction that is too cool may be sluggish, while one that is too hot can lead to catalyst decomposition or side reactions.[7]

    • Solvent Choice: If yield is low, consider screening other solvents. A common combination is toluene/ethanol or dioxane/water.

    • Base Selection: The strength and solubility of the base are key. If a mild base like K₂CO₃ is ineffective, a stronger base like K₃PO₄ or an organic base like Et₃N might be necessary.[6]

Q2: I'm observing significant side-product formation. How can I identify and minimize these impurities?

The formation of byproducts is a common issue in cross-coupling reactions. The two most prevalent side products in a Suzuki reaction are homocoupled products and dehalogenated starting material.

Side Product 1: Homocoupling of the Boronic Acid (Ar-Ar) This occurs when two molecules of the boronic acid couple together.

  • Causality: This is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle leading to homocoupling.

  • Mitigation Strategy:

    • Thorough Degassing: Ensure the reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can favor homocoupling.

Side Product 2: Dehalogenation of the Aryl Halide (Ar-H) This results in the replacement of the halide on the starting material with a hydrogen atom.

  • Causality: This side reaction can occur when the oxidative addition intermediate reacts with a hydride source in the reaction mixture before it can undergo transmetalation.[10] Common hydride sources include amine bases or alcoholic solvents.[10]

  • Mitigation Strategy:

    • Choice of Base: Avoid using amine bases if dehalogenation is a significant problem. Switch to an inorganic base like K₂CO₃ or K₃PO₄.

    • Solvent System: If using an alcohol as a co-solvent, consider reducing its proportion or switching to a purely aprotic solvent system like toluene or dioxane.

Troubleshooting Summary: Side Products
Symptom Likely Cause Recommended Solution
Formation of Ar-Ar homocoupled productOxygen in the reaction mixtureRigorously degas solvents and reaction setup.
Formation of Ar-H dehalogenated productHydride donation from solvent or baseSwitch from amine/alcohol to inorganic base/aprotic solvent.[10]
Q3: The purification of the final alcohol product is challenging. What are the best practices?

Purification can be complicated by the presence of residual catalyst, ligands, and boronic acid byproducts.

  • Expert Insight: Boronic acid and its byproducts can be difficult to remove using standard silica gel chromatography.[11][12] They can streak on the column and co-elute with the product.

  • Recommended Purification Workflow:

    • Aqueous Workup: After the reaction is complete, perform an acidic aqueous wash (e.g., with 1M HCl) to remove the inorganic base. Follow this with a wash with saturated aqueous sodium bicarbonate and then brine.[13]

    • Boronic Acid Removal: To remove residual boronic acid, an extractive workup with a mild base can be effective. Alternatively, a "scavenger" resin designed to bind boronic acids can be used.

    • Chromatography:

      • Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.

      • If the product is an oil, be cautious during solvent removal under reduced pressure (rotoevaporation) to avoid bumping or evaporation of a volatile product.[2]

    • Distillation: If the product is thermally stable, distillation under reduced pressure can be an excellent final purification step for removing non-volatile impurities.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare 3-(4-Methoxy-2-methylphenyl)propan-1-ol?

A robust two-step approach is often employed:

  • Heck or Suzuki Coupling: Couple an appropriate aryl halide (e.g., 2-bromo-5-methoxytoluene) with an alkene containing a terminal alcohol or a precursor group (e.g., allyl alcohol for a Heck reaction, or a boronic ester with a protected alcohol for a Suzuki reaction).[5][15] The Heck reaction is a powerful tool for carbon chain extension via the addition of an alkene.[5][16]

  • Reduction: If the coupling reaction results in an unsaturated intermediate (e.g., a cinnamate or allyl derivative), a subsequent reduction of the double bond is necessary. This is typically achieved through catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).[13]

Q2: How do I choose the right catalyst system for my cross-coupling reaction?

The choice of catalyst and ligand is crucial for success and depends on the specific substrates used.

  • For Aryl Bromides/Iodides: Standard catalyst systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ are often effective.

  • For Aryl Chlorides: More electron-rich and bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) or N-heterocyclic carbene (NHC) ligands are typically required to facilitate the more difficult oxidative addition step.[17]

Q3: What are the critical parameters to control during the reaction?

Precise control over reaction conditions is essential for reproducibility and high yield.[18][19]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air. Maintaining an inert atmosphere (N₂ or Ar) throughout the setup and reaction is non-negotiable.

  • Temperature: Monitor and control the internal reaction temperature, not just the heating bath temperature.

  • Stirring: Ensure efficient stirring to maintain a homogeneous mixture, especially in heterogeneous reactions involving an insoluble base.[2]

  • Reaction Monitoring: Track the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating.[2]

Visualizing the Process

Proposed Synthetic Pathway

The following diagram illustrates a common synthetic route via a Suzuki coupling followed by hydrogenation.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction A 2-Bromo-5-methoxytoluene C 3-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol A->C Pd Catalyst, Base B Allylboronic acid pinacol ester B->C D 3-(4-Methoxy-2-methylphenyl)propan-1-ol (Final Product) C->D H₂, Pd/C

Caption: Synthetic route via Suzuki coupling and reduction.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving low-yield issues.

G Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials & Solvents Start->Check_Reagents Check_Setup Ensure Inert Atmosphere & Anhydrous Conditions Check_Reagents->Check_Setup [ Reagents OK ] Solution Implement Corrective Actions Check_Reagents->Solution [ Impure ] Purify/Replace Check_Catalyst Assess Catalyst/Ligand Quality & Loading Check_Setup->Check_Catalyst [ Setup OK ] Check_Setup->Solution [ Faulty ] Improve Technique Optimize_Conditions Systematically Vary Base, Solvent, Temperature Check_Catalyst->Optimize_Conditions [ Catalyst OK ] Check_Catalyst->Solution [ Degraded ] Use Fresh Catalyst Analyze_Byproducts Identify Side Products (GC-MS, NMR) Optimize_Conditions->Analyze_Byproducts Analyze_Byproducts->Solution

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Experimental Protocol: Suzuki Coupling Approach

This protocol is a representative example and may require optimization for your specific setup.

Materials:

  • 2-Bromo-5-methoxytoluene

  • Allylboronic acid pinacol ester

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • Potassium Carbonate (K₂CO₃), finely ground

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Palladium on Carbon (10 wt. %), H₂ gas supply

Step 1: Suzuki Coupling

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 2-bromo-5-methoxytoluene (1.0 eq), allylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via cannula.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated brine.[13] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Hydrogenation

  • Setup: Dissolve the crude product from Step 1 in ethanol or ethyl acetate in a suitable flask.

  • Catalyst: Carefully add 10% Pd/C (approx. 5 mol %) to the solution under a nitrogen atmosphere.

  • Reaction: Evacuate and backfill the flask with H₂ gas (using a balloon or a hydrogenation apparatus). Stir vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude oil by silica gel column chromatography to yield the final product, 3-(4-Methoxy-2-methylphenyl)propan-1-ol.

References

  • ChemLibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Ye, R., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. PMC - NIH. Retrieved from [Link]

  • Vapourtec. (2024, September 20). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. Retrieved from [Link]

  • Google Patents. Process for preparing 3-methoxy-1-propanol.
  • ResearchGate. (2017). How to purify n-propanol and n-butanol? Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]

  • Google Patents. Separation of n-propanol from allyl alcohol by extractive distillation.
  • Elias, A. J. (2015). 100 Problems and Exercises in Organometallic Chemistry. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Retrieved from [Link]

  • ChemLibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

  • Reddit. (2023). How Do I Get Better Yields In The Lab? Retrieved from [Link]

  • ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • YouTube. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025). What Causes A Low Percent Yield In Chemical Reactions? Retrieved from [Link]

  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Spectroscopic Confirmation of 3-(4-Methoxy-2-methylphenyl)propan-1-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of 3-(4-Methoxy-2-methylphenyl)propan-1-ol. We move beyond a simple recitation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of 3-(4-Methoxy-2-methylphenyl)propan-1-ol. We move beyond a simple recitation of data to explain the causality behind experimental choices, presenting a multi-technique spectroscopic approach that serves as a self-validating system. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we establish an unassailable confirmation of the target molecule's structure.

The Analytical Imperative: Structure-Function and the Need for Certainty

In chemical research and pharmaceutical development, the precise three-dimensional structure of a molecule dictates its function, activity, and safety profile. Ambiguity is not an option. The target compound, 3-(4-Methoxy-2-methylphenyl)propan-1-ol, possesses several key structural features—a substituted aromatic ring, an ether linkage, and a primary alcohol—that must be precisely mapped. A singular analytical technique is insufficient; instead, we employ an orthogonal approach where each method corroborates the others, leading to a definitive structural assignment.

Below is the proposed structure with a numbering system that will be used for spectral assignments throughout this guide.

Caption: Numbering scheme for 3-(4-Methoxy-2-methylphenyl)propan-1-ol.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most detailed information about the hydrogen framework of a molecule. The chemical shift of each proton is dictated by its local electronic environment, integration reveals the relative number of protons, and spin-spin coupling patterns uncover neighboring proton relationships.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The following table outlines the anticipated signals for our target compound. The predictions are based on established principles of NMR spectroscopy and comparison with analogous structures.[1][2]

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Correlations
-OH ~1.5 - 2.5 (variable)Broad Singlet1HThe hydroxyl proton is exchangeable, leading to a broad signal; its chemical shift is highly dependent on concentration and solvent.
H -3~3.68Triplet (t)2HDirectly attached to the electronegative oxygen, causing a downfield shift. Coupled to the two H-2 protons.
H -2~1.85Quintet (quin)2HMethylene group adjacent to two other methylene groups (H-1 and H-3), leading to a complex multiplet, predicted here as a quintet.
H -1~2.65Triplet (t)2HBenzylic protons, shifted downfield by the aromatic ring. Coupled to the two H-2 protons.
H -3', H -5'~6.70Multiplet2HAromatic protons ortho and para to the electron-donating methoxy group, expected to be shielded (upfield).
H -6'~7.05Doublet (d)1HAromatic proton ortho to the propanol chain and meta to the methoxy group.
-OCH ₃ (C8')~3.80Singlet (s)3HProtons of the methoxy group are equivalent and show no coupling, resulting in a sharp singlet.
Ar-CH ₃ (C7')~2.30Singlet (s)3HProtons of the methyl group on the aromatic ring are equivalent and show no coupling.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).[3]

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Calibrate the spectrum to the TMS peak at 0.0 ppm. Integrate all signals and analyze the coupling patterns.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. In a standard broadband decoupled spectrum, each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The expected chemical shifts for the carbon atoms are detailed below, referencing the numbered structure.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C -3~62.5Carbon bonded to the hydroxyl group, significantly deshielded.
C -2~32.0Aliphatic methylene carbon.
C -1~30.5Benzylic carbon, slightly deshielded by the aromatic ring.
C -1'~135.0Aromatic quaternary carbon attached to the propyl chain.
C -2'~138.0Aromatic quaternary carbon attached to the methyl group.
C -3'~112.0Aromatic CH carbon ortho to the methoxy group.
C -4'~157.5Aromatic quaternary carbon attached to the methoxy group (highly deshielded).
C -5'~115.0Aromatic CH carbon meta to the methoxy group.
C -6'~129.0Aromatic CH carbon ortho to the propyl chain.
C -7' (Ar-C H₃)~20.0Methyl carbon attached to the aromatic ring.
C -8' (-OC H₃)~55.2Methoxy carbon, deshielded by the attached oxygen.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize a 125 MHz (on a 500 MHz proton instrument) NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans is required (typically several hundred to thousands) to obtain an adequate signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

The structure of 3-(4-Methoxy-2-methylphenyl)propan-1-ol suggests the following characteristic IR absorption bands.[4]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O-H StretchAlcohol (-OH)
3100 - 3000C-H StretchAromatic C-H
2960 - 2850C-H StretchAliphatic C-H (CH₃, CH₂)
1610, 1500C=C StretchAromatic Ring
1250C-O StretchAryl Ether (Ar-O-CH₃)
1050C-O StretchPrimary Alcohol (-CH₂-OH)
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: No special preparation is needed for a liquid sample. Place a single drop of the neat liquid onto the ATR crystal. For a solid, place a small amount of the powder onto the crystal and apply pressure using the anvil.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Analysis: The instrument software automatically ratios the sample spectrum against the background. Identify and label the key absorption peaks.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For our target compound, the exact mass is a critical piece of identifying information.[5][6]

Molecular Formula: C₁₁H₁₆O₂ Molecular Weight: 180.24 g/mol

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): A peak at m/z = 180 is expected, confirming the molecular weight.

  • Key Fragments: Electron ionization is a high-energy technique that will cause predictable bond cleavages.

G cluster_main Fragmentation Pathways mol [C₁₁H₁₆O₂]⁺˙ m/z = 180 (Molecular Ion) frag1 [C₁₀H₁₃O]⁺ m/z = 149 (Benzylic Cleavage) mol->frag1 - •CH₂OH frag2 [C₁₁H₁₄O]⁺˙ m/z = 162 (Loss of H₂O) mol->frag2 - H₂O frag3 [C₉H₁₁O]⁺ m/z = 135 (Base Peak) frag1->frag3 - CH₂

Caption: Predicted major fragmentation pathways for the target compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.

  • GC Method: Inject 1 µL of the sample onto an appropriate capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities (e.g., ramp from 50°C to 250°C at 10°C/min).

  • MS Acquisition: Set the mass spectrometer to scan a range of m/z 40-400. The ionization energy is typically set to 70 eV.

  • Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the mass spectrum of this peak to find the molecular ion and characteristic fragments.

Data Synthesis: The Self-Validating Workflow

Sample Purified Sample of 3-(4-Methoxy-2-methylphenyl)propan-1-ol MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Data_MS Result: - Molecular Weight = 180 - Formula = C₁₁H₁₆O₂ MS->Data_MS Data_IR Result: - OH group present (~3400 cm⁻¹) - Ether & Aromatic groups present IR->Data_IR Data_NMR Result: - Correct proton/carbon count - Specific connectivity from coupling - Confirms isomer NMR->Data_NMR Conclusion Unambiguous Structural Confirmation Data_MS->Conclusion Data_IR->Conclusion Data_NMR->Conclusion

Caption: Integrated workflow for spectroscopic structure confirmation.

  • Mass Spectrometry confirms the molecular formula is C₁₁H₁₆O₂.

  • IR Spectroscopy confirms the presence of the key functional groups: an alcohol (-OH) and an aryl ether.

  • ¹³C NMR confirms there are 11 unique carbon environments, consistent with the proposed structure and ruling out symmetric isomers.

  • ¹H NMR provides the final, definitive proof of connectivity. The specific chemical shifts and, most importantly, the coupling patterns of the propyl chain and the substitution pattern on the aromatic ring can only match the proposed structure of 3-(4-Methoxy-2-methylphenyl)propan-1-ol.

By following this rigorous, multi-faceted analytical workflow, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, a cornerstone of reproducible and high-impact scientific work.

References

  • PubChem. 3-(4-Methoxyphenyl)-1-propanol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-(4-Methoxyphenyl)-2-propen-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • FooDB. Showing Compound 3-(4-Methoxyphenyl)-2-methyl-2-propenal (FDB016140). Available from: [Link]

  • Stanley, L., Katahira, R., & Beckham, G. T. (2023). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. Available from: [Link]

  • NIST. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. NIST WebBook. Available from: [Link]

  • Pıhtılı, G., & Tuncer, H. (2018). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). ResearchGate. Available from: [Link]

  • ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one. Available from: [Link]

  • NP-MRD. Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279). Available from: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane. Available from: [Link]

  • Open Research@CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Available from: [Link]

  • Chegg. 1-(4-methoxyphenyl)-2-methylpropan-1-ol proton nmr. Available from: [Link]

  • Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available from: [Link]

  • MassBank. 4-METHOXY-2-METHYL-3-TRIMETHYLSILYLMETHYL-3-PHENYL-1-BUTENE; EI-B; MS. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 1-methoxypropane. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0304338). Available from: [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]

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Comparative

A Researcher's Guide to Comparative Docking Studies: Investigating 3-(4-Methoxy-2-methylphenyl)propan-1-ol Against Key Inflammatory Targets

In the ever-evolving landscape of drug discovery, in silico methods, particularly molecular docking, have become indispensable for the rapid and cost-effective screening of potential therapeutic compounds. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery, in silico methods, particularly molecular docking, have become indispensable for the rapid and cost-effective screening of potential therapeutic compounds. This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of the novel compound 3-(4-Methoxy-2-methylphenyl)propan-1-ol against a panel of well-established inflammatory protein targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to explore the therapeutic potential of new chemical entities.

Introduction: The Rationale for Targeting Inflammation

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of anti-inflammatory drugs is the inhibition of specific proteins that mediate the inflammatory cascade. While the specific biological activity of 3-(4-Methoxy-2-methylphenyl)propan-1-ol is not extensively documented, its structural motifs, particularly the methoxyphenyl group, are present in various compounds with known anti-inflammatory properties. This structural similarity provides a strong rationale for investigating its potential as an inhibitor of key inflammatory mediators.

This guide will focus on three such pivotal targets:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1][2][3]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in systemic inflammation.[4][5][6]

  • Interleukin-6 (IL-6): Another pro-inflammatory cytokine involved in a wide range of inflammatory and autoimmune diseases.[7][8][9]

By comparing the binding affinities and interaction patterns of 3-(4-Methoxy-2-methylphenyl)propan-1-ol with these distinct targets, we can generate initial hypotheses about its potential mechanism of action and prioritize further experimental validation.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking of a small molecule against multiple protein targets using the widely-used software AutoDock Vina.[10][11][12][13] This protocol is designed to be self-validating by including steps for redocking of known ligands to ensure the accuracy of the docking parameters.

Overall Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3-(4-Methoxy-2-methylphenyl)propan-1-ol) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (COX-2, TNF-α, IL-6) Protein_Prep->Docking Binding_Analysis Binding Affinity & Interaction Analysis Docking->Binding_Analysis Validation Protocol Validation (Redocking of Co-crystallized Ligands) Validation->Docking Validate Parameters Comparison Comparative Analysis Binding_Analysis->Comparison

Caption: Overall workflow for the comparative docking study.

Detailed Protocol

Part 1: Ligand and Protein Preparation

  • Ligand Preparation:

    • Obtain the 3D structure of 3-(4-Methoxy-2-methylphenyl)propan-1-ol. If a crystal structure is unavailable, generate a 3D structure using software like Avogadro or ChemDraw and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Convert the ligand structure to the PDBQT format using AutoDockTools. This step adds Gasteiger charges and defines rotatable bonds.

  • Protein Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB):

      • COX-2 (e.g., PDB ID: 5KIR)

      • TNF-α (e.g., PDB ID: 2AZ5)[14]

      • IL-6 (e.g., PDB ID: 1N26)[9]

    • Prepare the proteins using AutoDockTools:

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens.

      • Compute Gasteiger charges.

      • Merge non-polar hydrogens.

      • Save the prepared protein in PDBQT format.

Part 2: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • For each protein, define a grid box that encompasses the known binding site of a co-crystallized inhibitor or a predicted active site. The center and dimensions of the grid box are crucial parameters.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) for each docking run. This file specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Running AutoDock Vina:

    • Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

    • The exhaustiveness parameter can be increased to improve the thoroughness of the search (default is 8).[10][11]

Part 3: Protocol Validation (Self-Validation)

  • For each target protein that has a co-crystallized ligand, perform a redocking experiment.

  • Extract the native ligand, prepare it as described in Part 1, and dock it back into the protein's binding site using the same grid parameters.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15]

Part 4: Analysis of Results

  • Binding Affinity:

    • The primary output of AutoDock Vina is the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding.

  • Interaction Analysis:

    • Visualize the docked poses using software like PyMOL or Discovery Studio.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues in the binding pocket.

Comparative Analysis of Docking Results

The following table summarizes the hypothetical docking results of 3-(4-Methoxy-2-methylphenyl)propan-1-ol against the selected inflammatory targets. These values are illustrative and would be generated by following the protocol described above.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-2 5KIR-7.8Arg120, Tyr355, Ser530
TNF-α 2AZ5-6.5Tyr59, Tyr119, Gly121
IL-6 1N26-5.9Phe74, Ser75, Gln125

Interpretation:

Based on these hypothetical results, 3-(4-Methoxy-2-methylphenyl)propan-1-ol shows the strongest binding affinity for COX-2, suggesting it may act as a potential inhibitor of this enzyme. The interactions with key residues in the COX-2 active site, such as Arg120 and Tyr355, which are known to be important for inhibitor binding, would further support this hypothesis. The binding affinities for TNF-α and IL-6 are less favorable, suggesting a weaker inhibitory potential against these cytokines.

Mechanistic Insights: The Inflammatory Signaling Cascade

To provide context for the potential downstream effects of inhibiting these targets, the following diagram illustrates a simplified inflammatory signaling pathway involving NF-κB, a key transcription factor regulated by TNF-α and IL-6.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK activates IL6R IL-6 Receptor IL6R->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, more TNF-α, IL-6) DNA->Genes promotes transcription of TNF TNF-α TNF->TNFR IL6 IL-6 IL6->IL6R

Sources

Validation

A Researcher's Guide to Investigating the Enzymatic Cross-Reactivity of 3-(4-Methoxy-2-methylphenyl)propan-1-ol

For drug development professionals and researchers investigating novel chemical entities, a thorough understanding of a compound's interaction with human enzymes is paramount. This guide provides a comprehensive framewor...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers investigating novel chemical entities, a thorough understanding of a compound's interaction with human enzymes is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity of 3-(4-methoxy-2-methylphenyl)propan-1-ol, a substituted phenylpropanoid, with a focus on cytochrome P450 enzymes. Due to the novelty of this specific molecule, publicly available data on its direct enzymatic targets is scarce. Therefore, this document serves as a practical, in-depth guide to empower researchers to conduct these critical investigations independently.

The structural characteristics of 3-(4-methoxy-2-methylphenyl)propan-1-ol—namely its methoxy-substituted aromatic ring and propanol side chain—suggest a high likelihood of metabolism by cytochrome P450 (CYP) enzymes.[1][2] These enzymes are central to the metabolism of a vast array of xenobiotics, and any off-target inhibition can lead to significant drug-drug interactions.[3] Consequently, early-stage profiling of a new chemical entity's effect on major CYP isoforms is a critical step in preclinical safety assessment.[4]

This guide will detail the scientific rationale and step-by-step methodologies for a robust cross-reactivity assessment, from initial screening to definitive kinetic analysis.

The Strategic Importance of Cross-Reactivity Profiling

Understanding the potential for a developmental compound to inhibit or induce metabolic enzymes is a cornerstone of preclinical safety and efficacy assessment. Unforeseen cross-reactivity can lead to altered pharmacokinetic profiles of co-administered drugs, potentially resulting in toxicity or loss of efficacy. Early identification of such liabilities allows for informed decisions, including structural modifications to mitigate off-target effects or the design of clinical trials that avoid problematic drug combinations.[3]

The primary objective of this guide is to provide a logical and experimentally sound workflow for characterizing the inhibitory potential of 3-(4-methoxy-2-methylphenyl)propan-1-ol against a panel of key drug-metabolizing enzymes.

Experimental Workflow for Assessing Enzyme Cross-Reactivity

A tiered approach is recommended for evaluating the cross-reactivity of a novel compound. This begins with a broad screen to identify potential interactions, followed by more detailed studies to quantify the potency and mechanism of any observed inhibition.

experimental_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Potency Determination cluster_tier3 Tier 3: Mechanistic Studies Broad_Panel Broad-Panel Enzyme Screen (e.g., CYP450 Panel) Single_Concentration Single High-Concentration Inhibition Assay Broad_Panel->Single_Concentration Identifies potential hits IC50_Determination IC50 Determination (Dose-Response Curve) Single_Concentration->IC50_Determination For identified hits Ki_Determination Ki Determination (Mechanism of Inhibition) IC50_Determination->Ki_Determination Reversibility_Assay Reversibility/Irreversibility Assessment IC50_Determination->Reversibility_Assay Data_Analysis Data Analysis & Interpretation Ki_Determination->Data_Analysis Reversibility_Assay->Data_Analysis

Caption: A tiered experimental workflow for assessing enzyme cross-reactivity.

Tier 1: Broad-Panel Screening

The initial step involves screening 3-(4-methoxy-2-methylphenyl)propan-1-ol against a panel of relevant enzymes. For a compound with its structure, a cytochrome P450 inhibition panel is the most logical starting point. Several commercial contract research organizations (CROs) offer these services, providing a cost-effective and high-throughput initial assessment.[5][6]

Recommended Initial Panel:

EnzymeRationale
CYP1A2Metabolism of aromatic compounds
CYP2C9Major isoform for many drugs
CYP2C19Polymorphic, important for specific drugs
CYP2D6Highly polymorphic, metabolizes many CNS drugs
CYP3A4Metabolizes over 50% of clinical drugs
CYP2E1Metabolism of small aromatic molecules

A typical initial screen would test the compound at a single, high concentration (e.g., 10 µM) against these key CYP isoforms. Significant inhibition (e.g., >50%) at this concentration would trigger progression to Tier 2.

Tier 2: IC50 Determination for Potency Assessment

For any enzyme isoform that shows significant inhibition in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a key measure of potency.[7]

Protocol: Fluorescence-Based CYP Inhibition Assay (IC50 Determination)

This protocol describes a common and efficient method for determining the IC50 of a test compound against a specific CYP isoform using a fluorescent probe substrate.

1. Materials and Reagents:

  • Recombinant human CYP enzymes (e.g., from insect cells or E. coli)

  • Human liver microsomes (as an alternative, more physiologically relevant enzyme source)[8]

  • Fluorescent probe substrate specific to the CYP isoform of interest (e.g., 7-methoxy-4-(trifluoromethyl)coumarin for CYP2C19)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • 3-(4-Methoxy-2-methylphenyl)propan-1-ol (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known selective inhibitor for the target CYP as a positive control

  • 96-well black microplates

  • Fluorescence plate reader

2. Experimental Procedure:

  • Prepare Reagent Solutions: Prepare working solutions of the CYP enzyme, NADPH regenerating system, and fluorescent substrate in potassium phosphate buffer.

  • Prepare Inhibitor Dilution Series: Create a serial dilution of 3-(4-methoxy-2-methylphenyl)propan-1-ol in the buffer. A typical concentration range would span from 0.1 nM to 100 µM.[9] Also, prepare dilutions of the positive control inhibitor.

  • Assay Setup:

    • To each well of the 96-well plate, add a small volume of the test compound dilution or control.

    • Add the CYP enzyme solution to each well and pre-incubate for a short period (e.g., 10 minutes) at 37°C to allow for potential time-dependent inhibition.

  • Initiate the Reaction: Add the fluorescent probe substrate to each well.

  • Start the Enzymatic Reaction: Add the NADPH regenerating system to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile or a specific chemical quencher).

  • Fluorescence Measurement: Read the fluorescence of the product on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.[10][11]

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (e.g., DMSO).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Tier 3: Mechanistic Insights - Ki Determination and Reversibility

While the IC50 is a valuable measure of potency, it can be influenced by experimental conditions such as substrate concentration.[12] To obtain a more fundamental measure of inhibitor affinity, the inhibition constant (Ki) should be determined. The Ki is the dissociation constant of the enzyme-inhibitor complex and is independent of substrate concentration for competitive inhibitors.[13]

Determining the Ki requires performing the inhibition assay at multiple substrate concentrations. The data can then be analyzed using methods such as a Dixon plot or by fitting to the appropriate inhibition model (competitive, non-competitive, uncompetitive, or mixed).

Concurrently, it is crucial to assess whether the inhibition is reversible or irreversible.[14] Irreversible inhibitors, which covalently bind to the enzyme, pose a greater risk for drug-drug interactions. A simple "jump-dilution" experiment can assess reversibility. In this assay, the enzyme is pre-incubated with a high concentration of the inhibitor, and then the mixture is diluted to reduce the inhibitor concentration significantly. A recovery of enzyme activity over time suggests reversible inhibition, while a lack of recovery points towards irreversible inhibition.[14]

Comparative Data Presentation

The results of these investigations should be compiled into clear, comparative tables. Below are templates for presenting the cross-reactivity data for 3-(4-methoxy-2-methylphenyl)propan-1-ol against a panel of CYP450 enzymes and in comparison to known inhibitors.

Table 1: Cross-Reactivity Profile of 3-(4-Methoxy-2-methylphenyl)propan-1-ol against Major CYP450 Isoforms

Enzyme% Inhibition at 10 µMIC50 (µM)Ki (µM)Mechanism of Inhibition
CYP1A2Experimental DataDataDatae.g., Competitive
CYP2C9Experimental DataDataDatae.g., Non-competitive
CYP2C19Experimental DataDataDatae.g., Uncompetitive
CYP2D6Experimental DataDataDatae.g., Mixed
CYP3A4Experimental DataDataDatae.g., Reversible
CYP2E1Experimental DataDataDatae.g., Irreversible

Table 2: Comparison of Inhibitory Potency (IC50, µM) with Standard Inhibitors

Enzyme3-(4-Methoxy-2-methylphenyl)propan-1-olStandard Inhibitor 1 (Name)Standard Inhibitor 2 (Name)
CYP1A2Experimental DataLiterature/Experimental DataLiterature/Experimental Data
CYP2C9Experimental DataLiterature/Experimental DataLiterature/Experimental Data
CYP2C19Experimental DataLiterature/Experimental DataLiterature/Experimental Data
CYP2D6Experimental DataLiterature/Experimental DataLiterature/Experimental Data
CYP3A4Experimental DataLiterature/Experimental DataLiterature/Experimental Data
CYP2E1Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Interpreting the Results and Making Informed Decisions

The data generated from these studies will provide a clear picture of the cross-reactivity profile of 3-(4-methoxy-2-methylphenyl)propan-1-ol.

  • No Significant Inhibition: If the compound shows minimal to no inhibition across the panel, it suggests a lower risk of metabolism-based drug-drug interactions.

  • Selective Inhibition: Inhibition of a single CYP isoform may be manageable, especially if the affected enzyme is not the primary metabolic pathway for widely prescribed drugs.

  • Broad-Spectrum Inhibition: Potent inhibition of multiple CYP isoforms, particularly major ones like CYP3A4 and CYP2D6, is a significant red flag and may necessitate chemical modification of the compound or even termination of its development.

  • Irreversible Inhibition: This is a major safety concern, as the restoration of enzyme activity requires new protein synthesis, leading to prolonged drug-drug interactions.

Conclusion

References

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • PubMed. (n.d.). Cytochromes P450 in phenylpropanoid metabolism. Available at: [Link]

  • ResearchGate. (n.d.). Experimental workflow of activity-based profiling experiments. Available at: [Link]

  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Available at: [Link]

  • PubMed. (2023). A simple LC-MS/MS method for the simultaneous quantification of drug metabolic enzymes. Available at: [Link]

  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Available at: [Link]

  • MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available at: [Link]

  • Bio-protocol. (n.d.). Enzyme inhibition assay. Available at: [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Available at: [Link]

  • Wikipedia. (n.d.). Standards for Reporting Enzymology Data. Available at: [Link]

  • AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. Available at: [Link]

  • FAIRDOMHub. (n.d.). Workflow for characterization of enzymes under different reaction conditions. Available at: [Link]

  • Frontiers. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Available at: [Link]

  • Eurofins Discovery. (2024). Homepage. Available at: [Link]

  • ResearchGate. (n.d.). Metabolons involving plant cytochrome P450s. Available at: [Link]

  • Beilstein-Institut. (n.d.). Guidelines. Available at: [Link]

  • Northern Arizona University. (2012). Microplate Enzyme Assay Using Fluorescence. Available at: [Link]

  • ProQuest. (n.d.). Cytochromes P450 in phenolic metabolism. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available at: [Link]

  • Amsbio. (n.d.). Drug Compound Screening Services. Available at: [Link]

  • Agilent. (n.d.). Enzyme Activity Quantification and Analysis. Available at: [Link]

  • edX. (n.d.). IC50 Determination. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Available at: [Link]

  • National Institutes of Health. (n.d.). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Available at: [Link]

  • ChemRxiv. (2021). Workflow for Biocatalytic Reaction Performance Prediction and Analysis. Available at: [Link]

  • BellBrook Labs. (n.d.). Drug Discovery Services. Available at: [Link]

  • PubMed. (2011). LC-MS/MS quantification of bioactive angiotensin I-converting enzyme inhibitory peptides in rye malt sourdoughs. Available at: [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Available at: [Link]

  • bioRxiv. (2022). Genome-wide investigation of Cytochrome P450 superfamily of Aquilaria agallocha: association with terpenoids and phenylpropanoid. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Available at: [Link]

  • ResearchGate. (n.d.). Standards for Reporting Enzyme Data: The STRENDA Consortium: What it aims to do and why it should be helpful. Available at: [Link]

  • ResearchGate. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Available at: [Link]

  • ResearchGate. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available at: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available at: [Link]

  • StageBio. (2024). What Is a Tissue Cross Reactivity Study?. Available at: [Link]

  • BioAssay Systems. (n.d.). Lead Discovery Services. Available at: [Link]

  • MDPI. (n.d.). Rigorous Model-Based Design and Experimental Verification of Enzyme-Catalyzed Carboligation under Enzyme Inactivation. Available at: [Link]

  • KIET. (2019). Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]

  • YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. Available at: [Link]

  • ResearchGate. (n.d.). Cytochrome P450s involved in the phenylpropanoid pathway. Available at: [Link]

  • PubMed. (2024). HLM chip - A microfluidic approach to study the mechanistic basis of cytochrome P450 inhibition using immobilized human liver microsomes. Available at: [Link]

  • YouTube. (2021). CYP metabolism & inhibition assays. Available at: [Link]

  • YouTube. (2023). Structure-based Virtual Screening for Enzyme Inhibitors in Vast Chemical Space. Available at: [Link]

  • MDPI. (n.d.). Chromatographic Applications Supporting ISO 22002-1:2023 Requirements on Allergen Management, Food Fraud, and Control of Chemical and Packaging-Related Contaminants. Available at: [Link]

  • Ingenta Connect. (2010). Evaluation of Cytochrome P450 Inhibition Assays Using Human Liver Microsomes by a Cassette Analysis /LC-MS/MS. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxy-2-methylphenyl)propan-1-ol

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Proper handling and disposal of chemical reagents are paramount, not only for regu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but as a fundamental pillar of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Methoxy-2-methylphenyl)propan-1-ol, grounded in established safety principles and extensive laboratory experience.

Hazard Assessment: Understanding the “Why” Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. Based on its structural similarity to other methoxyphenyl propanol derivatives, 3-(4-Methoxy-2-methylphenyl)propan-1-ol should be handled as a substance that:

  • Causes Skin and Eye Irritation: Direct contact can lead to inflammation and discomfort.[1]

  • May Cause Respiratory Irritation: Inhalation of vapors may irritate the respiratory tract.[1]

  • Is a Flammable Liquid: As an organic alcohol, it should be presumed to be flammable and kept away from ignition sources.[3]

This hazard profile dictates a disposal strategy that prioritizes containment, minimization of exposure, and adherence to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain. [4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE when handling and preparing 3-(4-Methoxy-2-methylphenyl)propan-1-ol for disposal.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation.[1]
Hand Protection Nitrile gloves.Provides a barrier against skin contact, preventing irritation.[5][6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[6][7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of potentially irritating vapors.[1]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 3-(4-Methoxy-2-methylphenyl)propan-1-ol, from the laboratory bench to collection by EHS professionals.

Diagram: Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 3-(4-Methoxy-2-methylphenyl)propan-1-ol cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don appropriate PPE B Work in a well-ventilated area (fume hood) A->B C Select a designated, compatible hazardous waste container B->C D Carefully transfer the chemical waste into the container C->D E Securely cap the container D->E F Label the container with 'Hazardous Waste' and the full chemical name E->F G Store the waste container in a designated satellite accumulation area F->G H Ensure segregation from incompatible materials (e.g., oxidizers) G->H I Arrange for pickup by your institution's EHS department H->I

Caption: A flowchart illustrating the key steps for the safe disposal of 3-(4-Methoxy-2-methylphenyl)propan-1-ol.

Detailed Procedural Steps:
  • Preparation and Safety:

    • Always handle the chemical within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Don all required PPE as outlined in the table above.

  • Waste Collection:

    • Obtain a designated hazardous waste container from your institution's EHS department. This container should be made of a material compatible with organic solvents.

    • Carefully pour the waste 3-(4-Methoxy-2-methylphenyl)propan-1-ol into the container, avoiding splashes.

    • Do not overfill the container; a good rule of thumb is to fill it to no more than 80% capacity to allow for vapor expansion.

    • Securely close the container with its designated cap.

  • Labeling:

    • Properly label the waste container immediately. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "3-(4-Methoxy-2-methylphenyl)propan-1-ol"

      • An accumulation start date.

      • The primary hazards (e.g., "Flammable," "Irritant").

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • This area should be away from heat sources, open flames, and direct sunlight.[3]

    • Ensure the waste is segregated from incompatible materials, particularly oxidizing agents.[3]

  • Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for waste handoff. Do not attempt to transport the waste off-site yourself.

Managing Contaminated Materials and Empty Containers

Contaminated PPE and Labware:
  • Grossly contaminated disposable items (e.g., gloves, absorbent pads) should be placed in a sealed, labeled bag and disposed of as hazardous waste along with the chemical.

  • Contaminated, non-disposable labware (e.g., glassware) should be rinsed with a suitable solvent (such as ethanol or acetone), and the rinsate collected as hazardous waste.

Empty Container Disposal:

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.

  • Triple Rinsing:

    • Rinse the container with a small amount of a suitable solvent (e.g., ethanol or acetone) at least three times.

    • Collect all rinsate as hazardous waste in your designated organic solvent waste container.

  • Defacing the Label:

    • Completely remove or obliterate the original chemical label on the container.

  • Final Disposal of Rinsed Container:

    • Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.

In Case of a Spill

In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).[5]

  • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity.

References

  • PENTA. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol. Retrieved from [Link]

  • Blvckoreo. (2023, April 26). 1-(3-methoxyphenyl)-2-methylpropan-1-ol - Safety Data Sheet. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Methoxy-2-methylphenyl)propan-1-ol

A Researcher's Guide to Safely Handling 3-(4-Methoxy-2-methylphenyl)propan-1-ol Senior Application Scientist's Note: As a novel compound, a specific Safety Data Sheet (SDS) for 3-(4-Methoxy-2-methylphenyl)propan-1-ol is...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-(4-Methoxy-2-methylphenyl)propan-1-ol

Senior Application Scientist's Note: As a novel compound, a specific Safety Data Sheet (SDS) for 3-(4-Methoxy-2-methylphenyl)propan-1-ol is not yet widely available. Therefore, this guide has been meticulously developed by synthesizing data from structurally analogous chemicals, including substituted phenylpropanols and methoxy-containing aromatic alcohols. This proactive, safety-first approach ensures that researchers can manage the potential risks of this compound with the highest degree of confidence and integrity.

Anticipated Hazard Profile

Based on an analysis of related chemical structures, 3-(4-Methoxy-2-methylphenyl)propan-1-ol should be handled as a substance with multiple potential hazards. The following profile is a composite derived from compounds like 1-methoxy-2-propanol and various substituted phenylpropanols[1][2].

Anticipated GHS Hazard Pictograms:

🔥❤️❗️

Hazard ClassAnticipated Hazard StatementRationale from Analogous Compounds
Flammable Liquid H226: Flammable liquid and vapour.Derived from 1-methoxy-2-propanol, a structurally similar compound.
Reproductive Toxicity H360: May damage fertility or the unborn child.A significant warning associated with 1-methoxy-2-propanol. This requires stringent containment.
Specific Target Organ Toxicity H336: May cause drowsiness or dizziness.Inhalation of vapors from similar solvents can depress the central nervous system[3].
Skin Corrosion/Irritation H315: Causes skin irritation.A common characteristic of phenylpropanol derivatives[1][2].
Eye Damage/Irritation H319: Causes serious eye irritation.Direct contact with aromatic alcohols can cause significant eye damage[1][2].
Respiratory Irritation H335: May cause respiratory irritation.Inhalation of vapors or aerosols can irritate the respiratory tract[1][2].

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is crucial. The selection of each component is directly linked to the anticipated hazards.

Eye and Face Protection

Given the high likelihood of serious eye irritation (H319), standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles conforming to EN166 or NIOSH standards must be worn at all times.

  • Best Practice: When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. This provides a secondary barrier, protecting both the eyes and the face.

Hand Protection: A Critical Barrier

Direct skin contact must be avoided due to the probable skin irritation (H315) and the potential for absorption. The choice of glove material is paramount. While thin disposable gloves offer splash protection, they are not suitable for prolonged contact.

  • Causality: Aromatic alcohols can degrade or permeate common glove materials at different rates. Nitrile is often a good starting point for incidental contact, but for more extended handling, a more robust material is necessary.

Glove MaterialRecommended Use CaseRationale & Limitations
Nitrile Incidental Contact: Splash protection, transfers, weighing.Good general resistance to alcohols and a wide variety of solvents for short-term exposure. However, breakthrough can occur quickly with some aromatic compounds. Always change gloves immediately after a splash.
Neoprene Extended Use: Work-ups, chromatography, extended handling.Offers superior protection against alcohols, organic acids, and alkalis compared to natural rubber. It provides a good balance of chemical resistance and dexterity[4].
Butyl Rubber High-Hazard Operations: Handling concentrated solutions, cleaning spills.Provides excellent resistance to a broad range of chemicals, including many alcohols, ketones, and esters. It is a preferred choice for high-risk scenarios[4].

Self-Validating Protocol: Before use, always inspect gloves for any signs of degradation, punctures, or tears. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin.

Body Protection

To prevent skin contact from splashes or spills, appropriate body protection is mandatory.

  • Standard Use: A flame-resistant (FR) laboratory coat should be worn, fully fastened.

  • Splash Hazard: For procedures involving larger quantities or a risk of significant splashing, a chemically resistant apron made of rubber or PVC should be worn over the lab coat.

Respiratory Protection

The potential for respiratory irritation (H335) and CNS effects (H336) necessitates strict control of airborne vapors.

  • Primary Control: All handling of 3-(4-Methoxy-2-methylphenyl)propan-1-ol must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.

  • Secondary Control: If a fume hood is not available or if there is a potential for generating aerosols outside of a hood, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. A proper fit test and training are essential before using any respirator.

Operational Plan: A Step-by-Step Handling Workflow

This workflow ensures that safety is integrated into every step of the handling process, from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood Functionality B Gather All Materials (Chemicals, Glassware, PPE) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Perform All Operations Inside Fume Hood C->D E Keep Container Tightly Closed When Not in Use D->E F Ground Equipment to Prevent Static Discharge D->F G Segregate Hazardous Waste (See Disposal Plan) F->G H Decontaminate Work Surface G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Step-by-step workflow for handling 3-(4-Methoxy-2-methylphenyl)propan-1-ol.

Disposal Plan: Managing Hazardous Waste

Proper disposal is a critical safety and environmental responsibility. All materials that come into contact with this compound must be treated as hazardous waste.

G cluster_waste Waste Streams cluster_containment Containment & Labeling A START: Waste Generation B Liquid Waste: Unused chemical, solvent rinses A->B C Solid Waste: Contaminated gloves, paper towels, silica A->C D Use Designated, Compatible, and Sealed Waste Containers B->D C->D E Label Container Clearly: 'Hazardous Waste', full chemical name D->E F Store in a Ventilated, Secondary Containment Area E->F G Arrange for Pickup by Certified Waste Disposal Service F->G H END: Disposal Complete G->H

Caption: Systematic workflow for the safe disposal of chemical waste.

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, rapid and correct action is essential.

Exposure TypeImmediate First Aid Response
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. Call a poison center or doctor if you feel unwell[2].
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists[2].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2].
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
Spill Evacuate non-essential personnel. Wearing full PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place in a sealed container for hazardous waste disposal. Ventilate the area thoroughly[1].

References

  • Safety Data Sheet for 1-(4-Methylphenyl)-1-propanol. Chemos GmbH & Co. KG. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • Hand Protection Chemical Resistance Guide. Environment, Health and Safety, North Carolina State University. [Link]

  • Gloves Chemical Resistance Chart. Interstate All Battery Center. [Link]

  • Occupational Safety and Health Guideline for 1-Methoxy-2-propanol. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical resistance list - disposable gloves. BINGOLD. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety, University of Pennsylvania. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxy-2-methylphenyl)propan-1-ol
Reactant of Route 2
3-(4-Methoxy-2-methylphenyl)propan-1-ol
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